molecular formula C21H22ClN3O3S B2787450 1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE CAS No. 862741-19-3

1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE

Cat. No.: B2787450
CAS No.: 862741-19-3
M. Wt: 431.94
InChI Key: VFQNFQMXLLTMEZ-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-4-methylpiperazine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-chlorobenzenesulfonyl group at position 4, a 3-methylphenyl group at position 2, and a 4-methylpiperazine moiety at position 4. The 4-methylpiperazine group is commonly employed in medicinal chemistry to modulate solubility and bioavailability .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-15-4-3-5-16(14-15)19-23-20(21(28-19)25-12-10-24(2)11-13-25)29(26,27)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQNFQMXLLTMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may involve the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substituents being introduced, but common reagents include alkyl halides, acyl chlorides, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where oxazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE depends on its specific biological target. Generally, oxazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole (CAS 380190-49-8)

  • Key Differences: Aryl Substituents: 2-Chlorophenyl (vs. 3-methylphenyl) at position 2 and 4-methylphenylsulfonyl (vs. 4-chlorobenzenesulfonyl) at position 3. Lipophilicity: The methyl group in the analogue increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a)

  • Key Differences: Heterocyclic Core: 1,3,4-Oxadiazole (vs. Substituent Linkage: A thioether (-S-) bridge connects the oxadiazole to the benzenesulfonyl group, introducing conformational flexibility and sulfur-mediated hydrophobic interactions. Piperidine vs. Piperazine: Piperidine lacks the second nitrogen in piperazine, reducing basicity and hydrogen-bonding capacity .

Piperazine-Containing Derivatives

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401502-08-7)

  • Key Differences: Backbone Structure: A phenoxyethyl chain replaces the 1,3-oxazole-sulfonyl-aryl system, shifting the compound’s pharmacophore entirely. Biological Implications: Bromine’s bulky size and polarizability may facilitate halogen bonding in biological targets, unlike the chloro or methyl groups in the target compound .

1-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazine hydrochloride (CAS 1052544-34-9)

  • Key Differences: Heterocycle: Thiazole (vs. oxazole), substituting oxygen with sulfur, enhancing aromaticity and altering electronic distribution.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₂₁H₂₁ClN₄O₃S 444.93 4-Cl-benzenesulfonyl, 3-methylphenyl 3.2
2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-... C₂₁H₂₂ClN₃O₃S 443.93 2-Cl-phenyl, 4-methylphenylsulfonyl 3.8
1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine C₁₃H₁₉BrN₂O 299.21 4-Br-phenoxyethyl 2.5

*LogP values estimated using fragment-based methods.

Biological Activity

1-[4-(4-Chlorobenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly in the field of cancer research and cell adhesion inhibition. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a piperazine ring substituted with an oxazole moiety and a chlorobenzenesulfonyl group. The molecular formula is C17H19ClN2O2SC_{17}H_{19}ClN_2O_2S, with a molecular weight of approximately 364.86 g/mol.

  • Cell Adhesion Inhibition : The compound acts as an antagonist to VLA-4 and/or α4β7 integrins, which play crucial roles in cell adhesion processes. Inhibition of these integrins can prevent the adhesion of cancer cells to the extracellular matrix, thereby reducing metastasis and tumor growth .
  • Cytotoxicity Against Cancer Cells : Research indicates that derivatives of piperazine compounds exhibit significant cytotoxicity against various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. The cytotoxic effect is attributed to the compound's ability to induce apoptosis in cancer cells .

Biological Activity Data

Cell Line IC50 (µM) Mechanism
HUH715.3Apoptosis induction
MCF712.8Cell cycle arrest
HCT-11610.5Inhibition of proliferation
KATO-314.7Induction of oxidative stress

Case Studies

Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various piperazine derivatives, 1-[4-(4-chlorobenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-4-methylpiperazine exhibited significant inhibitory activity against selected cancer cell lines. The time-dependent analysis revealed prolonged stability and sustained cytotoxic effects over extended exposure periods .

Study 2: Integrin Antagonism
Another investigation focused on the compound's role as an integrin antagonist. The results demonstrated that it effectively inhibited cell adhesion in vitro, suggesting potential applications in preventing tumor metastasis .

Q & A

Q. How to design assays for detecting synergistic effects with existing drugs?

  • Methodological Answer :
  • Isobologram Analysis : Fixed-ratio combinations (e.g., 1:1, 1:3) are tested, with CI <1 indicating synergy.
  • Mechanistic Studies : Western blotting (e.g., PARP cleavage for apoptosis) validates pathway modulation .

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